molecular formula C11H15NO4 B1312319 (1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime CAS No. 52888-42-3

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime

Cat. No.: B1312319
CAS No.: 52888-42-3
M. Wt: 225.24 g/mol
InChI Key: LGCDHCGMGDSSIO-GHXNOFRVSA-N
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Description

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an ethanone oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trimethoxyphenyl group is known to interact with biological membranes, potentially affecting cell signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenyl isocyanate
  • 3,4,5-Trimethoxybenzaldehyde

Comparison

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

(NZ)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-7(12-13)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6,13H,1-4H3/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCDHCGMGDSSIO-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52888-42-3
Record name Acetophenone, 3,4,5-trimethoxy-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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